trans-delta-Viniferin
Description
Properties
CAS No. |
204076-78-8 |
|---|---|
Molecular Formula |
C28H22O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[(E)-2-[3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+ |
InChI Key |
LILPTCHQLRKZNG-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Synonyms |
delta-viniferin trans delta-veniferin |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of trans-delta-Viniferin derivatives against a range of enveloped viruses. Research indicates that these compounds effectively inhibit strains of Influenza virus and SARS-CoV-2, demonstrating broad-spectrum antiviral activity. The mechanism involves disrupting the viral membrane, which is crucial for viral entry into host cells .
Case Study:
In a study published in 2023, this compound was shown to retain its effectiveness against SARS-CoV-2 even after multiple passages in suboptimal conditions, suggesting a low barrier to resistance .
Antimicrobial Activity
This compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism of action involves disrupting bacterial membranes, making it a promising candidate for combating multidrug-resistant strains .
Data Table: Antimicrobial Efficacy of this compound Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| This compound | 35 µM | Staphylococcus aureus |
| Compound 2 | 4 µM | Staphylococcus aureus |
| Compound 3 | 2 µM | Staphylococcus aureus |
| Compound 4 | >250 µM | Staphylococcus aureus |
This table summarizes the antimicrobial efficacy of various derivatives, emphasizing the structure-activity relationship that influences their effectiveness .
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Studies have shown its ability to scavenge free radicals and protect human erythrocytes from oxidative stress. The compound's antioxidant activity is attributed to its capacity to modulate hemoglobin function and reduce oxidative damage .
Research Findings:
In vitro assays indicated that this compound effectively reduces lipid peroxidation and enhances the activity of antioxidant enzymes in human cells .
Anti-diarrheal Effects
Research has indicated that this compound can prevent diarrhea caused by rotavirus infection and inflammatory bowel syndrome (IBS). The compound inhibits calcium-activated chloride currents in intestinal cells, providing a mechanism for its therapeutic effects in gastrointestinal disorders .
Case Study:
A study demonstrated that administration of this compound significantly reduced diarrhea symptoms in animal models infected with rotavirus, showcasing its potential for treating viral-induced gastrointestinal diseases .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neuronal cells suggests potential applications in treating conditions like Alzheimer's disease .
Chemical Reactions Analysis
Enzymatic Dimerization and Oxidative Coupling
trans-δ-Viniferin is biosynthesized via oxidative coupling of resveratrol catalyzed by peroxidases or laccases. Key findings include:
-
Peroxidase-mediated dimerization : Grapevine callus cultures efficiently convert trans-resveratrol to δ-viniferin using hydrogen peroxide (H₂O₂), achieving up to 60% bioconversion yield under optimized conditions .
-
Laccase-driven pathways : Fungal laccases from Botrytis cinerea generate δ-viniferin alongside other dimers (e.g., pallidol, leachianol) via non-enantioselective phenoxy radical coupling .
O-Methylation and Derivatization
Selective methylation enhances bioactivity and stability:
-
Methylation patterns : Mono- and di-O-methylated derivatives (e.g., compounds 9 , 10 , 11 ) were synthesized using iodomethane and a weak base. Antibacterial activity correlates strongly with methylation sites :
-
Compound 2 (C-11, C-11′ di-O-methyl): MIC = 2 µM against S. aureus.
-
Compound 3 (C-4′, C-11 di-O-methyl): MIC = 4 µM.
-
Compound 4 (tetra-O-methyl): Lost activity (MIC >250 µM).
-
-
NMR analysis : Methylation shifts aromatic proton signals (e.g., δ H 6.37 → 6.94 for C-4′ methylation), confirmed by 2D NMR .
Hydrogenation Reactions
trans-δ-Viniferin undergoes catalytic hydrogenation to modify its double bonds:
-
Substrate scope : Hydrogenation of the C-7/C-8 double bond using Pd/C yields cis-δ-viniferin derivatives.
-
Stereochemical confirmation : Coupling constants (3J H7-H8) shift from 16 Hz (trans) to 12 Hz (cis), validated by NMR .
Oxidation to Quinone Derivatives
Oxidative degradation pathways produce bioactive quinones:
-
DDQ-mediated oxidation : Treatment with 10 equivalents of DDQ at 80°C for 20 hours generates quinone derivatives (e.g., 16–19 ) via dehydrogenation .
-
Mechanism : Radical intermediates form during oxidation, leading to aromatic system restructuring.
Bioconversion to Higher Oligomers
trans-δ-Viniferin serves as a precursor for complex oligomers:
-
Tetramer synthesis : Horseradish peroxidase catalyzes oxidative coupling of δ-viniferin to form hopeaphenol (9 ) and isohopeaphenol (15 ) in the presence of H₂O₂ .
-
Reaction yield : Up to 9% yield for hopeaphenol under optimized conditions .
Key Structural Insights
Preparation Methods
Grapevine Callus Cultures and Peroxidase Activity
The bioconversion of trans-resveratrol to trans-δ-viniferin via plant callus suspension cultures represents a scalable and eco-friendly approach. Grapevine ( Vitis labruscana ) callus cultures secrete peroxidases into the conditioned medium (CM), which catalyze the oxidative coupling of trans-resveratrol in the presence of hydrogen peroxide (H₂O₂). Peroxidase activity in CM increases with culture duration, peaking at 13 days post-inoculation (61% bioconversion efficiency). Zymography confirmed the presence of extracellular peroxidases, with enzymatic activity correlating directly with trans-δ-viniferin yield.
Table 1: Optimization Parameters for Bioconversion in Grapevine CM
| Parameter | Optimal Value | Bioconversion Efficiency |
|---|---|---|
| H₂O₂ Concentration | 6.8 mM | 64% |
| Incubation Time | 30 minutes | 47–64% |
| Temperature | 60°C | 60% |
| pH | 6.0 | 64% |
These conditions maximize peroxidase activity while minimizing substrate degradation. Notably, CM from Glycine max and Zanthoxylum schinifolium cultures exhibited higher peroxidase activity than grapevine CM, though bioconversion efficiency remained comparable.
Chemoenzymatic Synthesis via Fungal Secretomes
Table 2: Key Reaction Conditions for Chemoenzymatic Synthesis
| Parameter | Value |
|---|---|
| Substrate | Resveratrol, Pterostilbene |
| Enzyme Source | Botrytis cinerea secretome |
| Incubation Time | 24–72 hours |
| Purification Method | HPLC-PDA |
This approach highlights the versatility of fungal enzymes in generating structurally diverse viniferins.
Biosynthetic Pathways in Plant Systems
Stilbene Synthase-Mediated Condensation
In planta, trans-δ-viniferin biosynthesis occurs via stilbene synthase (STS), which catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA. STS isoforms in Vitis vinifera exhibit regioselectivity, favoring δ- over ε-viniferin formation. Methyl jasmonate (MeJA) elicitation enhances STS expression, increasing extracellular trans-δ-viniferin accumulation in cell suspension cultures.
Extraction and Isolation from Natural Sources
Traditional extraction from grapevine stems or leaves remains a common method, albeit with low yields (0.1–0.5% dry weight). Advanced techniques like high-speed countercurrent chromatography (HSCCC) improve purity but require significant biomass input.
Chemical Synthesis Approaches
Oxidative Coupling Using Inorganic Reagents
Chemical synthesis of trans-δ-viniferin involves oxidative coupling of resveratrol using agents like thallium(III) nitrate. However, this method faces criticism due to toxic byproducts and low regioselectivity. For example, Takaya et al. reported ε-viniferin as the major product (78% yield), with δ-viniferin constituting <10%.
Table 3: Comparative Analysis of Chemical vs. Bioconversion Methods
| Method | Yield | Regioselectivity | Environmental Impact |
|---|---|---|---|
| Chemical Synthesis | <10% | Low | High |
| Bioconversion | 64% | High | Low |
Comparative Evaluation of Preparation Methods
Q & A
Q. How can conflicting results about this compound’s cytotoxicity be reconciled?
Q. What are best practices for integrating omics data into mechanistic studies of this compound?
- Combine RNA-seq with metabolomics (LC-HRMS) to map pathway enrichment (KEGG, Reactome). Use STRING-db for protein interaction networks and Cytoscape for visualization. Replicate findings in CRISPR-edited cell lines to confirm target genes .
Resource Guidance
Q. Which repositories provide peer-reviewed spectral data for this compound characterization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
